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Abstract

M3541 is a potent, ATP-competitive, and highly selective small molecule inhibitor of the Ataxia-
telangiectasia mutated (ATM) kinase. Developed as a potential anti-cancer agent, M3541 was
investigated for its ability to sensitize tumors to DNA double-strand break (DSB)-inducing
therapies such as radiotherapy. Preclinical studies demonstrated its efficacy in inhibiting ATM
signaling, suppressing DSB repair, and enhancing the effects of radiation in various cancer cell
lines and xenograft models. However, a Phase I clinical trial in combination with palliative
radiotherapy was terminated due to a non-optimal pharmacokinetic profile and an absence of a
dose-response relationship. This guide provides a comprehensive overview of the chemical
structure, properties, mechanism of action, and experimental data related to M3541, intended
to serve as a technical resource for the scientific community.

Chemical Structure and Physicochemical Properties

M3541 is a reversible inhibitor belonging to the 1,3-dihydro-imidazo[4,5-c]quinolin-2-one
chemical class. Its structure, formula, and key properties are summarized below.
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Property Value

Chemical Formula C23H17FN6O2

Molecular Weight 428.42 g/mol

CAS Number 1360628-91-6
Appearance White to light yellow solid

N#CC1=CC=C(N(C2=C3C=NC4=CC(OC)=C(C
5=CN(C)N=C5)C=C24)C(N3C)=0)C(F)=C1

SMILES Notation

Solubility Soluble in DMSO (e.g., 11 mg/mL)

Mechanism of Action and Signaling Pathway

M3541 exerts its biological effects by selectively inhibiting the kinase activity of ATM, a primary
regulator of the DNA damage response (DDR) pathway initiated by DNA double-strand breaks
(DSBs).

In response to DSBs, ATM autophosphorylates at Serine 1981 and subsequently
phosphorylates a multitude of downstream substrates. A key substrate is the checkpoint kinase
2 (CHK2), which, upon activation, mediates cell cycle arrest, allowing time for DNA repair.
M3541, by binding to the ATP-binding pocket of ATM, prevents this phosphorylation cascade.
The inhibition of ATM-mediated signaling abrogates the G1/S and G2/M cell cycle checkpoints
and suppresses DSB repair via homologous recombination. This leads to the accumulation of
unrepaired DNA damage in cancer cells, ultimately resulting in mitotic catastrophe and
apoptosis, particularly when combined with DNA-damaging agents like ionizing radiation.
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Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks and the
inhibitory action of M3541.

Preclinical Data
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In Vitro Potency and Selectivity

M3541 demonstrated sub-nanomolar potency against ATM kinase in cell-free assays. It
exhibited high selectivity against other closely related kinases in the PI3K-related kinase (PIKK)
family.[1][2]

Kinase Target ICs0 (NM)
ATM 0.25

ATR > 10,000
DNA-PK 150
mTOR 2,000
PI3Ky 1,700

Data from in vitro kinase assays.

In cellular assays, M3541 effectively inhibited the bleomycin-induced phosphorylation of CHK2
in various cancer cell lines with wild-type ATM, with a mean ICso of 71 nM.

Cellular Effects

Preclinical studies in cancer cell lines, such as the A549 non-small cell lung cancer line,
confirmed that M3541 suppresses ATM signaling and the repair of DSBs induced by ionizing
radiation (IR).[2]
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Cellular Endpoint Observation

Dose-dependent inhibition of IR-induced
autophosphorylation of ATM and

ATM Signaling phosphorylation of substrates like CHK2, KAP1,
and p53. A 1 uM concentration of M3541
resulted in over 90% inhibition of ATM activity.

Significant inhibition of IR-induced DSB repair,
DSB Repair as evidenced by the persistence of yH2AX foci

in treated cells.

) Disruption of cell cycle progression in
Cell Cycle Progression o )
combination with IR.

Potent sensitization of a broad range of cancer
Clonogenic Survival cell lines to ionizing radiation, leading to

reduced colony formation.

Synergistic effects observed with topoisomerase

Synergy with other agents
ynergy g and PARP inhibitors.

Pharmacokinetics
Preclinical Pharmacokinetics

In animal studies involving rats and dogs, M3541 showed rapid oral absorption, with a median
time to maximum concentration (Tmax) of 1-2 hours. In rats, the area under the concentration-
time curve (AUC) was roughly dose-proportional from 10 to 75 mg/kg. In dogs, dose-
proportionality for both AUC and maximum observed plasma concentration (Cmax) was
observed for doses up to 10 mg/kg/day.[1]

Clinical Pharmacokinetics

A Phase | clinical trial (NCT03225105) evaluated M3541 in patients with solid tumors at doses
ranging from 50 mg to 300 mg, administered on the days of radiotherapy fractions. The study
revealed a non-optimal pharmacokinetic profile where total plasma levels of M3541 did not
increase with the dose after single or repeated dosing. This absence of a dose-response
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relationship contributed to the early termination of the trial and the decision to halt further
clinical development of M3541.[1]

Experimental Protocols
In Vitro ATM Kinase Inhibition Assay

A general protocol for determining the ICso of an inhibitor against ATM kinase is as follows:
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Prepare Reagents:
- Recombinant ATM Kinase
- Biotinylated Peptide Substrate
- M3541 (serial dilutions)
- ATP (at or near Km)
- Kinase Buffer

'

Incubate kinase, substrate,
and M3541 at room temperature

l

Initiate reaction by adding ATP

:

Stop reaction after a defined time
(e.g., with EDTA)

:

Detect phosphorylated substrate
(e.g., using HTRF, AlphaScreen, or ELISA)

:

Calculate % inhibition and
determine IC50 using non-linear regression

Click to download full resolution via product page

Caption: General workflow for an in vitro ATM kinase inhibition assay.
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Western Blot for ATM Signaling

Cell Treatment: Plate A549 cells and allow them to adhere. Pre-treat with desired
concentrations of M3541 for 1 hour.

Induce DNA Damage: Expose cells to 5 Gy of ionizing radiation.

Lysis: After a specified time (e.g., 6 hours), harvest cells and prepare whole-cell lysates
using RIPA buffer supplemented with protease and phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA assay.

Electrophoresis: Separate 20-40 ug of protein per lane on an SDS-PAGE gel.

Transfer: Transfer separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM
(Ser1981), total ATM, p-CHKZ2, total CHK2, and a loading control (e.g., B-actin) overnight at
4°C.

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

Clonogenic Survival Assay

Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a
precise number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation
dose) into 6-well plates.

Treatment: Allow cells to attach for several hours, then treat with M3541 at a fixed
concentration (e.g., 1 puM).
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e Irradiation: Shortly after adding the drug, irradiate the plates with a range of doses (e.g., 0, 2,
4, 6 Gy).

 Incubation: Remove the drug-containing medium after a set period (e.g., 24 hours), replace it
with fresh medium, and incubate the plates for 10-14 days, allowing colonies to form.

» Fixing and Staining: Aspirate the medium, wash with PBS, fix the colonies with a
methanol/acetic acid solution, and stain with 0.5% crystal violet.

e Counting: Count the colonies (defined as groups of =50 cells).

e Analysis: Calculate the plating efficiency and survival fraction for each treatment condition to
assess the radiosensitizing effect of M3541.

Conclusion

M3541 is a well-characterized, potent, and selective inhibitor of ATM kinase. Its preclinical
profile robustly demonstrated the intended mechanism of action, leading to the sensitization of
cancer cells to DNA-damaging agents. Despite the promising preclinical data, the compound's
development was halted due to an unfavorable pharmacokinetic profile in early clinical trials.
The data and methodologies presented in this guide serve as a valuable technical resource for
researchers in the fields of DNA damage response, oncology, and drug development, providing
insights into the therapeutic potential and challenges associated with targeting the ATM
pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1193091#the-chemical-structure-and-properties-of-
m3541]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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